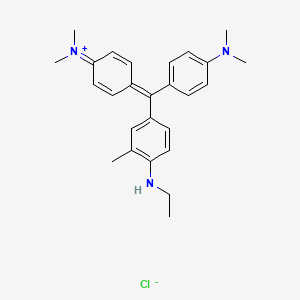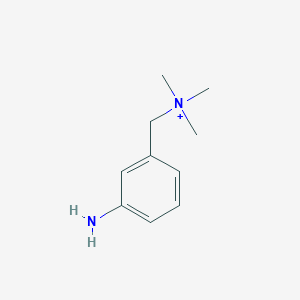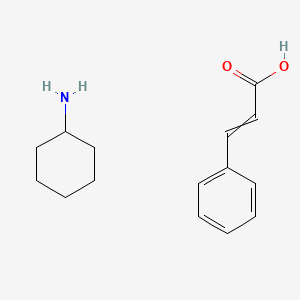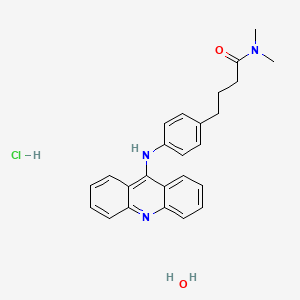![molecular formula C13H24O4 B14467916 2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane CAS No. 65849-86-7](/img/structure/B14467916.png)
2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane is a complex organic compound known for its unique spiro structure. This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of multiple methyl groups and oxygen atoms in its structure contributes to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane typically involves multi-step organic reactions. One common method includes the reaction of appropriate diols with ketones under acidic conditions to form the spiro linkage. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane involves its interaction with molecular targets through its spiro linkage and functional groups. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Its unique structure allows it to interact with specific enzymes and proteins, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylbenzene: Another compound with multiple methyl groups, but with a different structural arrangement.
1,1,4,7,10,10-Hexamethyltriethylenetetramine: A compound with a similar number of methyl groups but different functional groups and structure.
Uniqueness
2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane is unique due to its spiro linkage and the presence of multiple oxygen atoms in its structure. This gives it distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
65849-86-7 |
|---|---|
Molekularformel |
C13H24O4 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
2,4,4,8,10,10-hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C13H24O4/c1-9-7-11(3,4)16-13(14-9)15-10(2)8-12(5,6)17-13/h9-10H,7-8H2,1-6H3 |
InChI-Schlüssel |
IXXRAROLOUYMIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(OC2(O1)OC(CC(O2)(C)C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine](/img/structure/B14467846.png)
![N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14467858.png)
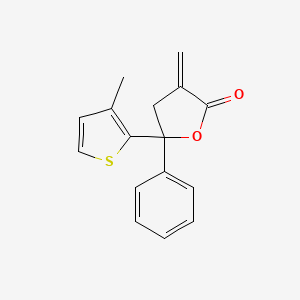
![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)


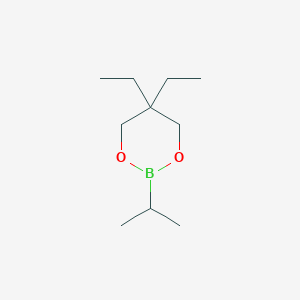
![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)
![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)
